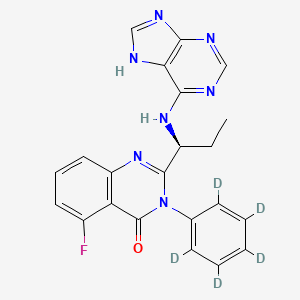
1,5-Bis(4-nitrophenyl)-3-phenylformazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(4-nitrophenyl)-3-phenylformazan is an organic compound belonging to the formazan family. Formazans are characterized by the presence of a chain of nitrogen atoms, specifically the -N=N-C=N- linkage. These compounds are known for their vibrant colors and are widely used as dyes and indicators in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(4-nitrophenyl)-3-phenylformazan can be synthesized through a diazo coupling reaction. The process involves the reaction of diazonium salts with active methylene compounds. Specifically, the synthesis starts with the preparation of 4-nitrobenzene diazonium chloride, which is then coupled with phenylhydrazine to form the desired formazan compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
化学反応の分析
Types of Reactions
1,5-Bis(4-nitrophenyl)-3-phenylformazan undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products Formed
Reduction: 1,5-Bis(4-aminophenyl)-3-phenylformazan.
Oxidation: Corresponding azo compounds.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
1,5-Bis(4-nitrophenyl)-3-phenylformazan has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a dye in textile and paper industries.
作用機序
The mechanism of action of 1,5-Bis(4-nitrophenyl)-3-phenylformazan involves its interaction with specific molecular targets. In biological systems, it can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce cell death in cancer cells, making it a potential candidate for photodynamic therapy .
類似化合物との比較
Similar Compounds
1,5-Bis(4-aminophenyl)-3-phenylformazan: Similar structure but with amino groups instead of nitro groups.
1,5-Bis(4-nitrophenyl)-3-cyanoformazan: Contains a cyano group instead of a phenyl group.
1,5-Bis(4-nitrophenyl)-3-(naphthalen-1-yl)formazan: Contains a naphthyl group instead of a phenyl group.
Uniqueness
1,5-Bis(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of nitro and phenyl groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
特性
IUPAC Name |
N'-(4-nitroanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-24(27)17-10-6-15(7-11-17)20-22-19(14-4-2-1-3-5-14)23-21-16-8-12-18(13-9-16)25(28)29/h1-13,20H/b22-19-,23-21? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIUTTAVBNEBTE-QUHCWSQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


